molecular formula C11H12ClN3S B2846139 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride CAS No. 2034241-77-3

2-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride

Cat. No.: B2846139
CAS No.: 2034241-77-3
M. Wt: 253.75
InChI Key: OJSVIPUDMJYSBB-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride is a compound of significant interest in the fields of chemistry and pharmacology due to its unique structural features and potential applications. It consists of a dihydroisoquinoline moiety fused with a thiadiazole ring, which imparts unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride generally involves a multi-step process, starting from commercially available precursors. The key steps include the formation of the dihydroisoquinoline core, followed by the introduction of the thiadiazole ring. Typical reaction conditions involve the use of strong bases, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound requires scalable and efficient synthetic routes. Typically, this involves optimizing the reaction conditions to maximize yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often leading to the formation of various oxidized products which can be further explored for different biological activities.

  • Reduction: Reduction reactions can modify the functional groups on the thiadiazole or dihydroisoquinoline rings.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Halides, nitrating agents, sulfonating agents.

Major Products Formed: The major products depend on the type of reaction and the reagents used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce a wide array of functional groups, significantly altering the compound’s properties.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules and for studying reaction mechanisms due to its unique structure. Biology: Investigated for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Medicine: Explored as a potential pharmaceutical agent, especially in the context of neurological and cardiovascular diseases. Industry: Utilized in materials science for the development of new materials with specific properties, such as conductive polymers or catalysts.

Comparison with Similar Compounds

  • 2-(1,2-Dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole

  • 2-(3,4-Dihydroquinolin-2(1H)-yl)-1,3,4-thiadiazole

  • 2-(Isoquinolin-1-yl)-1,3,4-thiadiazole

Feel free to dive deeper into any section or ask any more questions about this fascinating compound!

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,4-thiadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S.ClH/c1-2-4-10-7-14(6-5-9(10)3-1)11-13-12-8-15-11;/h1-4,8H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSVIPUDMJYSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NN=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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